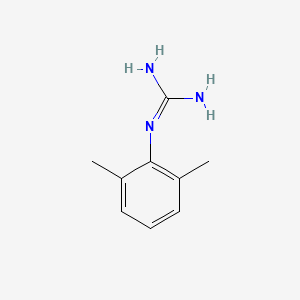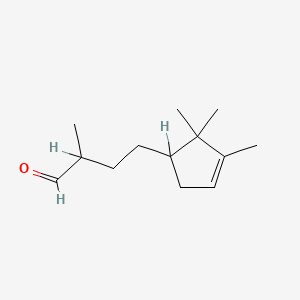
4-bromo-N,N-diethyl-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N,N-diethyl-2-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the fourth position, two ethyl groups attached to the nitrogen atom, and a methyl group at the second position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N-diethyl-2-methylaniline typically involves the bromination of N,N-diethyl-2-methylBenzenamine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-bromo-N,N-diethyl-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro compounds or other oxidized products.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl derivatives or other substituted products.
Oxidation Reactions: Formation of nitro compounds or other oxidized derivatives.
Reduction Reactions: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: 4-bromo-N,N-diethyl-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and the effects of brominated aromatic amines on biological systems.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-bromo-N,N-diethyl-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl groups on the nitrogen atom play a crucial role in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-bromo-N,N-diethylbenzenamine: Similar structure but lacks the methyl group at the second position.
4-bromo-N,N-dimethylbenzenamine: Similar structure but has methyl groups instead of ethyl groups on the nitrogen atom.
4-bromo-N,N-diethyl-2-methylbenzenesulfonamide: Similar structure but contains a sulfonamide group instead of an amine group.
Uniqueness: 4-bromo-N,N-diethyl-2-methylaniline is unique due to the presence of both ethyl groups on the nitrogen atom and a methyl group at the second position on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
81090-38-2 |
|---|---|
Formule moléculaire |
C11H16BrN |
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
4-bromo-N,N-diethyl-2-methylaniline |
InChI |
InChI=1S/C11H16BrN/c1-4-13(5-2)11-7-6-10(12)8-9(11)3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
QJQJOXXMUPSHLL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-Chloro-4-(trifluoromethyl)phenyl]formamide](/img/structure/B8773828.png)

![Methyl 3-(benzyloxy)-5-[4-(methanesulfonyl)phenoxy]benzoate](/img/structure/B8773837.png)









